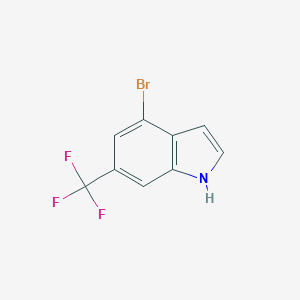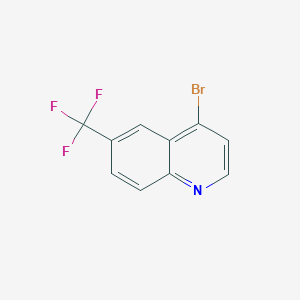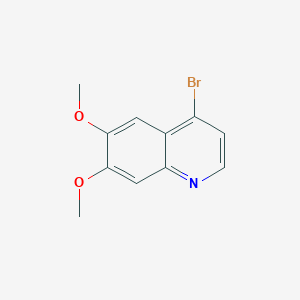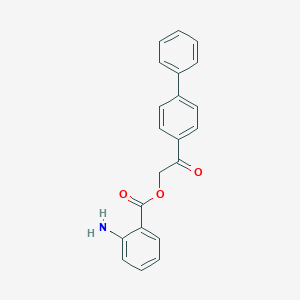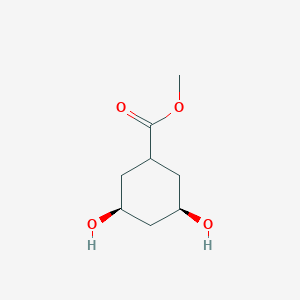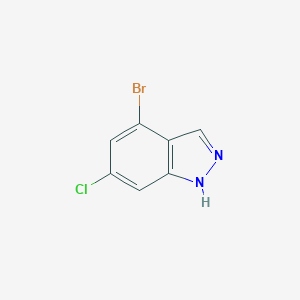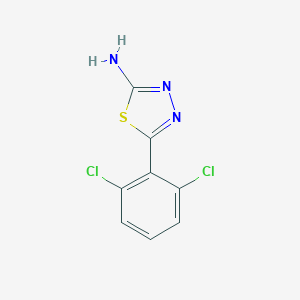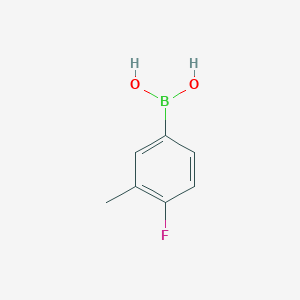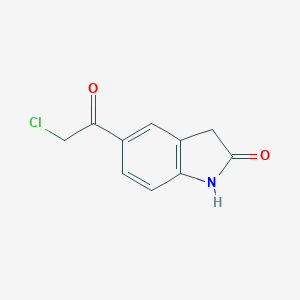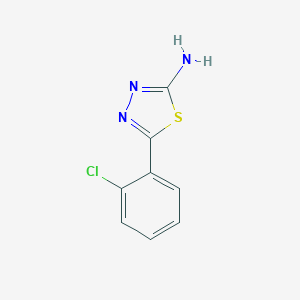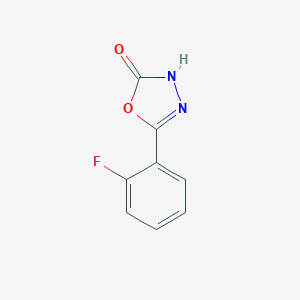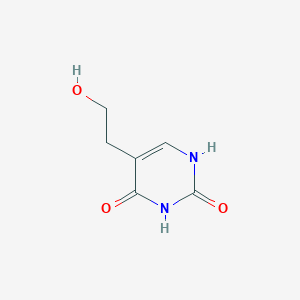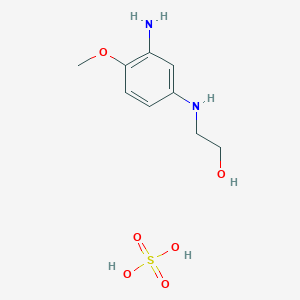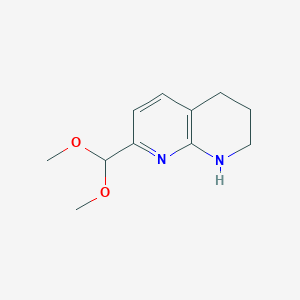
7-(二甲氧甲基)-1,2,3,4-四氢-1,8-萘啶
概述
描述
The compound 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of the 1,8-naphthyridine family, which is a class of compounds known for their diverse chemical properties and biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on related naphthyridine derivatives can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves modifications of pyridine compounds. For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs was achieved through chemical modification of pyridine derivatives . Similarly, the known 1,8-naphthyridine-2,7-dicarboxaldehyde was prepared by SeO2 oxidation of 2,7-dimethyl-1,8-naphthyridine, which was assembled from an adaptation of the Skraup synthesis using 2-amino-6-methylpyridine and crotonaldehyde . These methods could potentially be adapted for the synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of nitrogen atoms within the ring system, which can participate in various non-covalent interactions. For example, supramolecular assemblies from 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acids were formed through strong classical hydrogen bonds and other noncovalent associations . These interactions are crucial in determining the molecular geometry and properties of the compounds.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo a variety of chemical reactions. The reaction of naphthyridine derivatives with phenyllithium, for instance, resulted in monophenylated compounds, with the phenyllithium reacting in the 2-position . The reactivity of the dimethoxymethyl group in 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine could be explored in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. The electron spectroscopy on the charge transfer complex of a related naphthyridine compound revealed insights into the dielectric behavior and the effects of charge transfer interactions on core energy levels . Additionally, the anion recognition abilities of certain naphthyridine derivatives towards various anions were investigated using spectroscopic methods, indicating potential applications in ion sensing .
科学研究应用
二金属化学中的应用
- 二金属化学中的配体利用: 1,8-萘啶衍生物,包括类似于7-(二甲氧甲基)-1,2,3,4-四氢-1,8-萘啶的化合物,在二金属化学中得到了应用。它们的应用在研究Mo2核周围的配体排布以及构建金属超分子结构(Bera, Sadhukhan, & Majumdar, 2009)方面值得注意。
晶体结构和发光性质
- 具有发光性质的锌(II)配合物: 利用基于1,8-萘啶的配体制备了锌(II)配合物。这些配合物表现出蓝色发光性质,暗示了在材料科学中的潜在应用(Chen, Zhao, Gan, & Fu, 2008)。
氢键超分子网络
- 超分子结构的形成: 研究表明,5,7-二甲基-1,8-萘啶-2-胺,一种与7-(二甲氧甲基)-1,2,3,4-四氢-1,8-萘啶在结构上相关的化合物,在形成氢键超分子网络方面发挥作用。这些结构对晶体工程和新材料设计具有影响(Jin, Liu, Wang, & Guo, 2011)。
在DNA双链中的结合亲和力
- 对DNA双链中结合亲和力的影响: 研究表明,对2-氨基-1,8-萘啶对DNA双链中胞嘧啶的结合亲和力的取代基修饰的影响。这项研究为这些化合物在分子水平上的相互作用提供了见解(Sato, Nishizawa, Yoshimoto, Seino, Ichihashi, Morita, & Teramae, 2009)。
合成和光致发光性质
- 四羰基(萘啶基氨基)铼(I)配合物: 研究了使用7-氨基-1,8-萘啶衍生物合成某些铼(I)配合物的合成和光致发光性质。这些发现可能有助于新型发光材料的开发(Zuo, Fu, Che, & Cheung, 2003)。
催化活性和配体设计
- 过渡金属配合物: 使用萘啶基配体合成了各种过渡金属配合物。这些配合物在催化和材料科学中有应用(Liu, Pan, Wu, Wang, & Chen, 2013)。
对映选择性氢化
- 钌催化的氢化反应: 研究开发了一种使用手性阳离子钌二胺配合物对1,8-萘啶衍生物进行不对称氢化的方法。这为制备手性杂环建筑模块提供了新途径(Ma, Chen, Liu, He, & Fan, 2016)。
光电化学性质
- 光电化学性质: 合成了新型的7-取代萘啶衍生物,表现出荧光发射和氧化电位。这对它们在光物理应用中的使用具有影响(Chiba, Doi, & Inouye, 2009)。
安全和危害
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
未来方向
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, a comprehensive literature search and possibly experimental studies would be needed.
属性
IUPAC Name |
7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h5-6,11H,3-4,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTPPUNNCIHOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=C(CCCN2)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590322 | |
| Record name | 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |
CAS RN |
204452-91-5 | |
| Record name | 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


